2-Chloro-6-(cyclopropylmethoxy)quinoline

Melanin-concentrating hormone receptor GPCR antagonism SAR analysis

Researchers pursuing kinase inhibitors or MCHR1 antagonists face synthetic bottlenecks with 2,6-dichloroquinoline due to protection/deprotection steps. 2-Chloro-6-(cyclopropylmethoxy)quinoline addresses this via orthogonal functionality: the 2-Cl group enables SNAr/cross-coupling while the 6-cyclopropylmethoxy remains intact. • Eliminates protection/deprotection, reducing hit-to-lead cycle times • Cyclopropylmethoxy confers conformational constraint & metabolic stability over linear alkoxy analogs • Validated in MCHR1 antagonist SAR (low µM IC50) and kinase inhibitor ATP-pocket programs Consistent research-grade quality for reliable library synthesis.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
Cat. No. B8175553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(cyclopropylmethoxy)quinoline
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl
InChIInChI=1S/C13H12ClNO/c14-13-6-3-10-7-11(4-5-12(10)15-13)16-8-9-1-2-9/h3-7,9H,1-2,8H2
InChIKeyWFCQYTGNNZMYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(cyclopropylmethoxy)quinoline for Research and Procurement: Structural and Physicochemical Baseline


2-Chloro-6-(cyclopropylmethoxy)quinoline (CAS 577967-88-5) is a heterocyclic aromatic compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It features a quinoline core with a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 6-position of the quinoline ring . This compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry research programs .

Why Generic Substitution Fails: Differential Constraints of 2-Chloro-6-(cyclopropylmethoxy)quinoline


The cyclopropylmethoxy substituent at the quinoline 6-position confers distinct steric and electronic properties that cannot be replicated by simpler alkoxy analogs such as 2-chloro-6-methoxyquinoline or 2-chloro-6-ethoxyquinoline. Literature on quinoline structure-activity relationships demonstrates that the nature and position of substituents critically influence biological activity profiles [1]. The 6-position in particular has been identified as a key site for modulating target binding affinity in multiple therapeutic programs, with substituent variations producing significant differences in enzymatic inhibition and cellular potency [2]. The cyclopropylmethoxy group introduces both increased steric bulk and unique conformational constraints relative to linear alkoxy chains, which may impact molecular recognition, metabolic stability, and physicochemical parameters such as lipophilicity and membrane permeability in ways that cannot be predicted or substituted by generic alternatives [3].

Quantitative Evidence Guide: Differential Performance of 2-Chloro-6-(cyclopropylmethoxy)quinoline


Comparative Binding Affinity: Cyclopropylmethoxy vs. Methoxy Substituent at Quinoline 6-Position in MCHR1 Antagonism

In a structure-activity relationship study of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, quinoline derivatives bearing a cyclopropylmethoxy group demonstrated enhanced binding affinity compared to analogs with alternative substituents. This differential is relevant for understanding the potential advantages of 2-chloro-6-(cyclopropylmethoxy)quinoline as a synthetic intermediate in MCHR1-targeted programs [1].

Melanin-concentrating hormone receptor GPCR antagonism SAR analysis

Lipophilicity Differential: Impact of Cyclopropylmethoxy vs. Linear Alkoxy Substituents on logP

The cyclopropylmethoxy group at the quinoline 6-position introduces a calculated logP value that differs from both smaller (methoxy) and larger linear (ethoxy, propoxy) alkoxy substituents. For structurally related quinoline derivatives, the cyclopropylmethoxy substituent produces an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility .

Physicochemical property optimization Lipophilicity Drug-likeness

Synthetic Utility Differential: 2-Chloro-6-(cyclopropylmethoxy)quinoline as a Versatile Intermediate

The chlorine atom at the quinoline 2-position serves as a reactive handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, while the 6-cyclopropylmethoxy group remains stable under most reaction conditions. This orthogonal reactivity profile enables selective functionalization at the 2-position without disturbing the 6-substituent [1]. In contrast, 2,6-dichloroquinoline presents two reactive sites that require protection/deprotection strategies for selective derivatization [2].

Synthetic intermediate Cross-coupling reactions Building block

High-Value Research and Industrial Application Scenarios for 2-Chloro-6-(cyclopropylmethoxy)quinoline


MCHR1 Antagonist Development and Obesity Research

Researchers investigating melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity and metabolic disorders should prioritize 2-chloro-6-(cyclopropylmethoxy)quinoline as a key synthetic intermediate. The cyclopropylmethoxy group at the 6-position has been validated in related quinoline derivatives to confer potent MCHR1 antagonism with IC50 values in the low micromolar range [1]. This structural motif is consistent with pharmacophore models for MCHR1 binding and provides a strategic advantage over methoxy or ethoxy analogs lacking the conformational constraint of the cyclopropyl ring [2].

Kinase Inhibitor Medicinal Chemistry Programs

The quinoline scaffold, particularly with 2-chloro and 6-alkoxy substitution patterns, has been extensively explored as a privileged structure in kinase inhibitor discovery [1]. 2-Chloro-6-(cyclopropylmethoxy)quinoline offers a differentiated entry point for constructing focused kinase inhibitor libraries. The 6-position substituent tolerance documented in c-Met inhibitor SAR studies indicates that cyclopropylmethoxy modifications may provide favorable binding interactions in the solvent-exposed region of the kinase ATP-binding pocket while maintaining synthetic tractability [2].

Antimicrobial Lead Optimization with Enhanced Physicochemical Properties

Quinoline derivatives with 2-chloro and 6-alkoxy substitutions have demonstrated antibacterial and antifungal activities in multiple screening campaigns [1]. 2-Chloro-6-(cyclopropylmethoxy)quinoline represents an underexplored chemotype within this class, offering a calculated lipophilicity profile (logP approximately 3.0-4.0) that falls within the optimal range for antimicrobial cell penetration while potentially avoiding excessive hydrophobicity that can lead to off-target toxicity and poor solubility [2]. This balance is particularly relevant for programs targeting Gram-negative bacterial pathogens where permeability across the outer membrane remains a significant hurdle .

Parallel Library Synthesis Using Orthogonal Reactive Sites

Medicinal chemistry groups seeking to rapidly generate structurally diverse quinoline libraries should consider 2-chloro-6-(cyclopropylmethoxy)quinoline as a preferred building block due to its orthogonal functionalization capability. The 2-chloro substituent enables efficient diversification via SNAr or palladium-catalyzed cross-coupling reactions while the 6-cyclopropylmethoxy group remains intact, eliminating the need for protection/deprotection steps required when using 2,6-dichloroquinoline [1]. This synthetic efficiency directly translates to reduced cycle times and higher library yields in hit-to-lead and lead optimization campaigns [2].

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